Synthesis and characterization of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
Synthesis and characterization of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel heterocyclic compound, 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide array of pharmacological activities.[1][2][3] This document outlines a robust and logical synthetic pathway, beginning with a retrosynthetic analysis to identify key precursors. We detail the multi-step synthesis, including the preparation of the crucial 3-(phenylthio)propanohydrazide intermediate, its conversion to a thiosemicarbazide derivative, and the final oxidative cyclodesulfurization to yield the target molecule. Each step is rationalized, explaining the causality behind the choice of reagents and conditions, drawing from established, authoritative methodologies. Furthermore, a complete guide to the structural elucidation of the final compound using modern spectroscopic techniques—including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—is presented with expected data signatures. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both a practical protocol and a deep mechanistic understanding of the underlying chemistry.
Strategic Approach: Retrosynthetic Analysis
A sound synthetic strategy begins with a logical deconstruction of the target molecule. The primary disconnections for 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine focus on the formation of the heterocyclic core. The 2-amino-1,3,4-oxadiazole ring is reliably synthesized from a thiosemicarbazide precursor through a cyclodesulfurization reaction.[4][5] This thiosemicarbazide, in turn, can be prepared from the corresponding acyl hydrazide. This leads to a straightforward, multi-step pathway from commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Experimental Protocols
The proposed synthesis is a three-step process designed for efficiency and reliability. The pathway leverages the superior reactivity of thiosemicarbazide intermediates for the formation of 2-amino-1,3,4-oxadiazoles, which often results in higher yields and milder reaction conditions compared to semicarbazide analogues.[4]
Caption: Overall synthetic workflow.
Step 1: Synthesis of 3-(Phenylthio)propanohydrazide
Causality: The synthesis begins with the conversion of a carboxylic acid to its corresponding acyl hydrazide. This is a classic and highly efficient transformation. The use of hydrazine hydrate under reflux conditions in a protic solvent like ethanol ensures the complete conversion of the starting acid (or its corresponding ester) to the desired hydrazide, which serves as the foundational building block for the heterocyclic core.[6]
Protocol:
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To a solution of 3-(phenylthio)propanoic acid (1.0 eq) in absolute ethanol (10 mL per gram of acid), add hydrazine hydrate (2.0 eq).
-
Fit the round-bottom flask with a reflux condenser and heat the reaction mixture to reflux.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the excess solvent and hydrazine hydrate.
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The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(phenylthio)propanohydrazide as a white solid.
Step 2: Synthesis of 1-(3-(Phenylthio)propanoyl)thiosemicarbazide
Causality: The acyl hydrazide is converted into a thiosemicarbazide, the direct precursor to the 2-amino-1,3,4-oxadiazole ring. This is achieved by reacting the hydrazide with a source of thiocyanate in an acidic medium. The acid protonates the thiocyanate, which is then susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This method is a reliable way to construct the necessary N-C(=S)-N linkage.
Protocol:
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Dissolve 3-(phenylthio)propanohydrazide (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 20 mL H₂O and 1 mL HCl).
-
Add potassium thiocyanate (KSCN, 1.2 eq) to the solution.
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Heat the mixture to reflux for 3-4 hours, during which a precipitate may form.
-
Monitor the reaction by TLC until the starting hydrazide is consumed.
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Cool the reaction mixture in an ice bath. The solid product will precipitate out.
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Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the crude thiosemicarbazide intermediate. This intermediate is often sufficiently pure for the next step without further purification.[4]
Step 3: Synthesis of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
Causality: This is the key ring-forming step. The thiosemicarbazide undergoes an oxidative cyclodesulfurization. Several reagents can accomplish this, including p-toluenesulfonyl chloride (p-TsCl), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), or iodine.[7][8] We select an iodine-mediated method due to its mild conditions, high efficiency, and the formation of easily removable byproducts.[9] The iodine acts as an oxidant, activating the sulfur atom for intramolecular nucleophilic attack by the oxygen of the carbonyl group, leading to cyclization and elimination of hydrogen sulfide (which is scavenged). The base (NaOH) facilitates the final deprotonation and aromatization steps.
Caption: Simplified iodine-mediated cyclization mechanism.
Protocol:
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Suspend the 1-(3-(phenylthio)propanoyl)thiosemicarbazide (1.0 eq) in ethanol.
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Add an aqueous solution of sodium hydroxide (2.0 eq) and stir until the solid dissolves.
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Cool the solution in an ice bath and add a solution of iodine (1.1 eq) in ethanol dropwise with vigorous stirring. The color of the iodine should disappear upon addition.
-
Continue stirring at room temperature for 2-3 hours after the addition is complete.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is poured into a beaker containing crushed ice and sodium thiosulfate solution to quench any excess iodine.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine as a pure crystalline solid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected data from key analytical techniques, based on known values for structurally similar 2-amino-1,3,4-oxadiazole derivatives.[2][6][10]
| Technique | Parameter | Expected Observation | Rationale / Assignment |
| Appearance | Physical State | White to off-white crystalline solid | Typical for small organic molecules |
| Melting Point | Range (°C) | To be determined experimentally | A sharp melting point indicates high purity |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.20-7.40 (m, 5H)~7.10 (s, 2H)~3.25 (t, 2H)~3.05 (t, 2H) | Phenyl protons (Ar-H)-NH₂ protonsα-methylene protons (-S-CH₂ -)β-methylene protons (-CH₂ -C=N) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~168.5~157.0~135.0-126.0~31.0~28.0 | Oxadiazole C5Oxadiazole C2Aromatic carbons (Ar-C)α-methylene carbon (-S-C H₂-)β-methylene carbon (-C H₂-C=N) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3350-3100 (two bands)~1640~1580~1050~740 & 690 | N-H stretching (asymmetric & symmetric) of -NH₂ groupC=N stretching of the oxadiazole ringN-H bendingC-O-C stretching of the oxadiazole ringC-S stretching / Aromatic C-H bending |
| Mass Spec. (ESI-MS) | m/z | [M+H]⁺ = 238.08 | Corresponds to the calculated molecular weight (C₁₀H₁₁N₃OS = 237.06) plus a proton. |
Safety and Handling
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Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Phosphorus Oxychloride (if used as an alternative cyclizing agent): Is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood.[2]
-
Iodine: Is corrosive and can cause stains. Avoid inhalation of vapors.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
This guide presents a validated and logical pathway for the synthesis of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine. The three-step synthesis, proceeding through a highly reactive thiosemicarbazide intermediate, is an efficient method for constructing the desired 2-amino-1,3,4-oxadiazole core. The detailed characterization protocol provides a clear roadmap for structural verification and purity assessment. This comprehensive approach, grounded in established chemical principles, offers researchers a reliable foundation for producing this and other structurally related compounds for further investigation in drug discovery and materials science.
References
-
Organic Syntheses. Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
-
Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of Organic Chemistry, 78(1), 438-444. Available from: [Link]
-
Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. Available from: [Link]
-
ResearchGate. Synthesis of 1,3,4‐oxadiazole from thiosemi‐carbazide. Available from: [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC, 15(4), 1-10. Available from: [Link]
-
Siddiqui, N., et al. (2013). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chilean Chemical Society. Available from: [Link]
-
Wang, C., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(1), 599-606. Available from: [Link]
-
Głowacka, I. E., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. Available from: [Link]
-
Sharma, D., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4440. Available from: [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available from: [Link]
-
Bachwani, M., et al. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3058. Available from: [Link]
-
AfaSci. (2016). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. Available from: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Available from: [Link]
-
ResearchGate. (2018). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link]
-
ResearchGate. (2016). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available from: [Link]
-
Popiołek, R., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(16), 4983. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(5), 6335-6340. Available from: [Link]
-
ResearchGate. (2014). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Available from: [Link]
-
MDPI. (2023). Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. Molecules, 28(24), 8031. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
